

Comparative Analysis of the Abuse Liability of B 775 and Other Stimulants

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Compound of Interest

Compound Name: B 775

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the abuse liability of **B 775**, a formulation of mixed amphetamine salts, against other commonly prescribed stimulants, namely methylphenidate and modafinil. The information is compiled from a review of preclinical and clinical research to offer an objective assessment for professionals in drug development and related scientific fields.

Executive Summary

B 775, a combination of amphetamine and dextroamphetamine, is a potent central nervous system (CNS) stimulant with a well-documented high potential for abuse, reflected in its classification as a Schedule II controlled substance.^[1] Comparative studies consistently indicate that mixed amphetamine salts exhibit a higher abuse liability than methylphenidate, another Schedule II stimulant, and a significantly higher potential for abuse than modafinil, a Schedule IV substance.^{[1][2]} This difference in abuse potential is rooted in their distinct mechanisms of action, particularly their effects on the dopamine and norepinephrine systems in the brain.

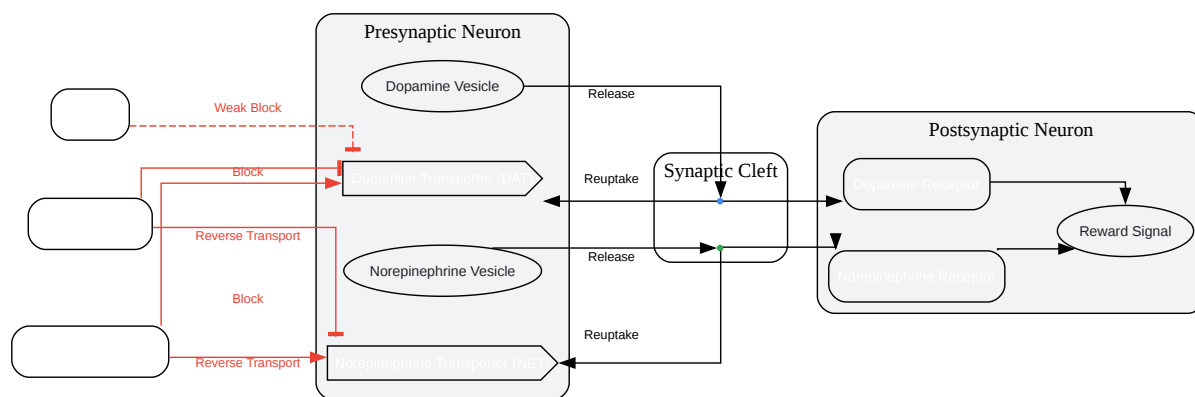
Mechanism of Action and Signaling Pathways

The abuse liability of stimulants is primarily linked to their ability to increase synaptic concentrations of dopamine and norepinephrine in the brain's reward pathways.^{[3][4][5]}

B 775 (Amphetamine/Dextroamphetamine): Amphetamines are substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET). They are taken up into the presynaptic neuron and induce the reverse transport of dopamine and norepinephrine from synaptic vesicles into the cytoplasm and then out into the synapse. This leads to a significant and rapid increase in extracellular dopamine and norepinephrine levels.[6][7]

Methylphenidate: In contrast, methylphenidate acts primarily as a blocker of DAT and NET. It binds to these transporters, preventing the reuptake of dopamine and norepinephrine from the synapse, thereby increasing their synaptic concentrations. However, it does not induce the reverse transport of these neurotransmitters to the same extent as amphetamines.[6][7][8]

Modafinil: The mechanism of action for modafinil is not as fully understood but it is known to be a weak dopamine reuptake inhibitor.[1][9] Its effects on the dopamine system are considered to be less pronounced than those of amphetamines and methylphenidate, contributing to its lower abuse potential.[2][10]



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Caption: Simplified signaling pathways of **B 775**, Methylphenidate, and Modafinil.

Preclinical Comparative Studies: Animal Models of Abuse Liability

Animal models are crucial for assessing the abuse potential of substances. The two most common paradigms are self-administration and conditioned place preference (CPP).

Self-Administration Studies

In self-administration studies, animals are trained to perform a task (e.g., press a lever) to receive an intravenous infusion of a drug. The rate and pattern of lever pressing are measures of the drug's reinforcing efficacy.

Drug	Animal Model	Key Findings
Amphetamine	Rats	Readily self-administered, indicating strong reinforcing properties. [11]
Methylphenidate	Rats	Also self-administered, but some studies suggest it may be a weaker reinforcer than amphetamine. [12]
Modafinil	Rats	Inconsistent results, with some studies showing weak or no self-administration, suggesting lower reinforcing effects compared to amphetamine and methylphenidate.

Conditioned Place Preference (CPP) Studies

CPP is a form of Pavlovian conditioning where the rewarding effects of a drug are associated with a specific environment. An animal's preference for the drug-paired environment is a measure of the drug's rewarding properties.

Drug	Animal Model	Key Findings
Amphetamine	Rats	Consistently produces a robust conditioned place preference. [2] [13] [14]
Methylphenidate	Rats	Generally produces a conditioned place preference, though some studies suggest it may be less potent than amphetamine in this regard.
Modafinil	Mice	Can induce a conditioned place preference, but the effect is often weaker and more variable than that of amphetamine. [2]

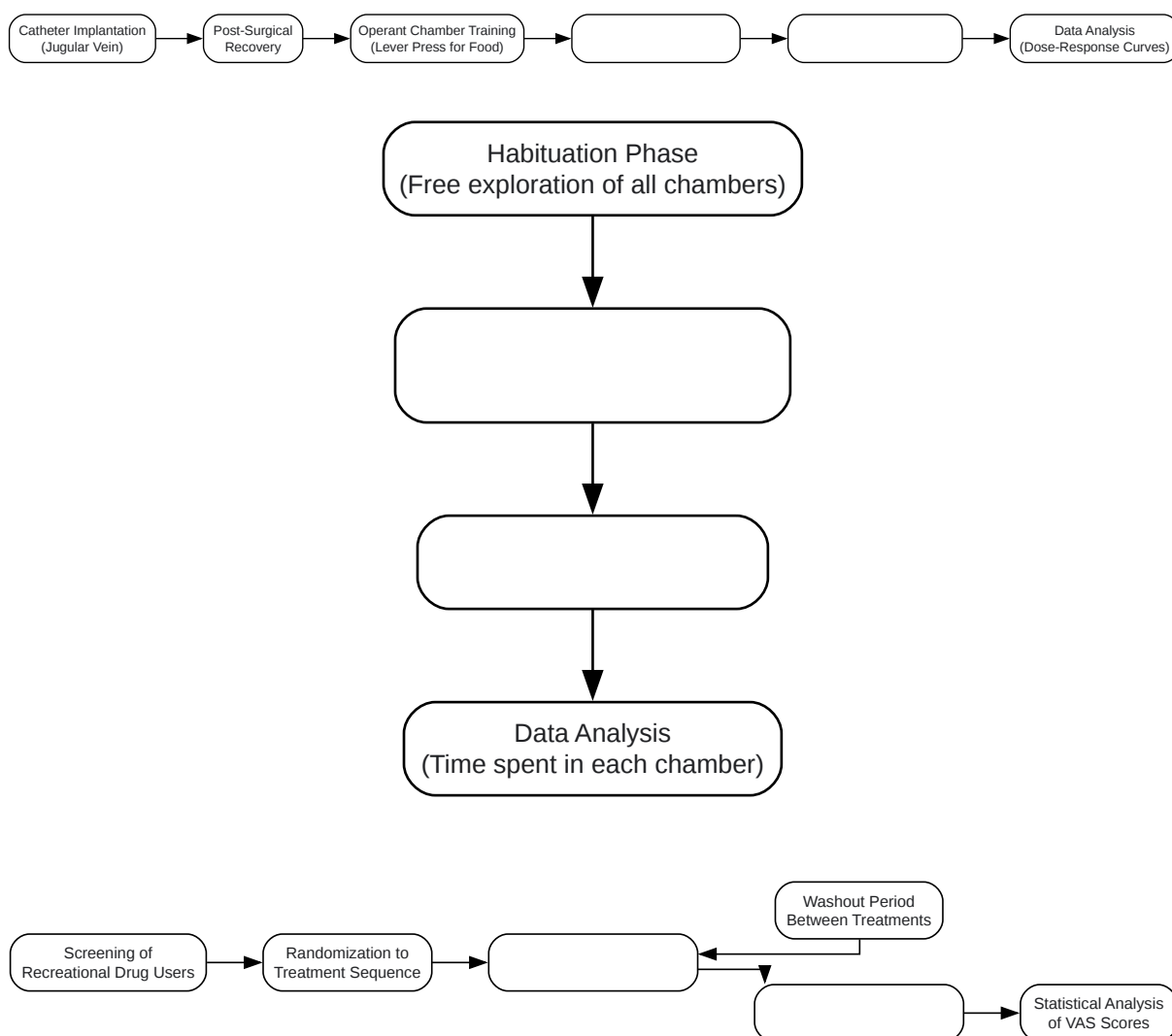
Clinical Comparative Studies: Human Abuse Potential

Human Abuse Potential (HAP) studies are clinical trials designed to assess the abuse liability of a drug in experienced recreational drug users. Key measures include subjective ratings of "Drug Liking," "High," and "Good Effects" on a visual analog scale (VAS).

Drug	Study Population	Key Subjective Effects (Peak VAS Scores)
d-Amphetamine	Healthy Adults	Increased ratings of "feeling stimulated" and "liking the drug". [15]
Methylphenidate	Recreational Stimulant Users	Significantly higher "Drug Liking" VAS scores compared to placebo. [16]
Modafinil	Healthy Adults	Increased ratings on the Amphetamine and Morphine Benzedrine Group scales of the ARCI. [15]
Amphetamine vs. Methylphenidate	Non-drug-abusing humans	Both drugs produced stimulant-like subjective effects, including increased "drug liking". [17]
Methylphenidate vs. Modafinil	Polysubstance Abusers	Both were discriminated from placebo and produced "drug liking" effects. Modafinil showed less of an "amphetamine-like" subjective effect. [18]

Experimental Protocols

Intravenous Self-Administration in Rodents



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